molecular formula C9H11N3 B11919783 alpha-Methylimidazo[1,2-a]pyridine-8-methanamine

alpha-Methylimidazo[1,2-a]pyridine-8-methanamine

Cat. No.: B11919783
M. Wt: 161.20 g/mol
InChI Key: AOMYAQWGQPXLKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired functionalization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties by interacting with bacterial cell membranes and inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound.

Comparison with Similar Compounds

Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and applications. This compound is unique due to its specific methyl and methanamine substitutions, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-8-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-3-2-5-12-6-4-11-9(8)12/h2-7H,10H2,1H3

InChI Key

AOMYAQWGQPXLKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN2C1=NC=C2)N

Origin of Product

United States

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